![molecular formula C13H21BO3 B13455627 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one CAS No. 888721-84-4](/img/structure/B13455627.png)
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclohexanone moiety linked to a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with a boronic ester precursor. One common method is the palladium-catalyzed borylation of cyclohexanone using bis(pinacolato)diboron or pinacolborane . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and aryl halides are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学研究应用
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one primarily involves the reactivity of the boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The cyclohexanone moiety can also participate in nucleophilic addition reactions due to the presence of the carbonyl group.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is unique due to its combination of a cyclohexanone moiety and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides stability and reactivity, which are advantageous in various applications.
属性
CAS 编号 |
888721-84-4 |
|---|---|
分子式 |
C13H21BO3 |
分子量 |
236.12 g/mol |
IUPAC 名称 |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h9H,5-8H2,1-4H3 |
InChI 键 |
HJNFSKOQBRTVRM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
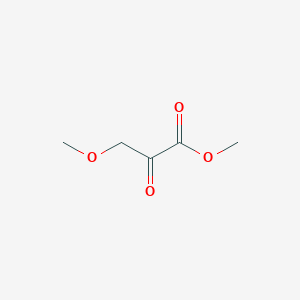
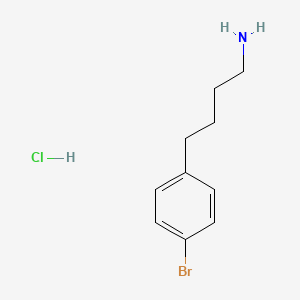
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
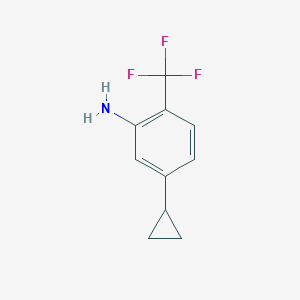

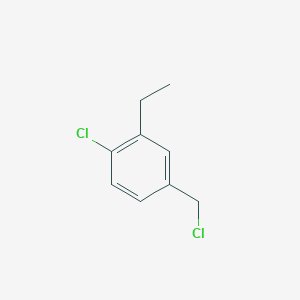
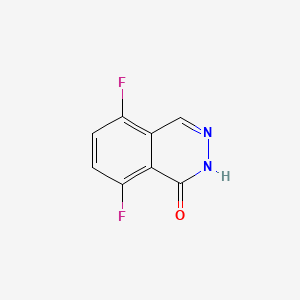
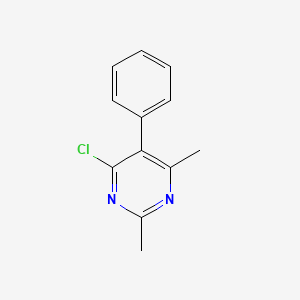
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
